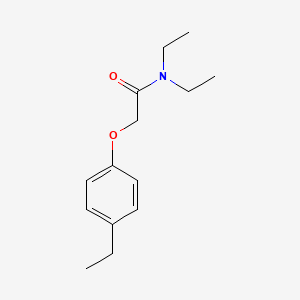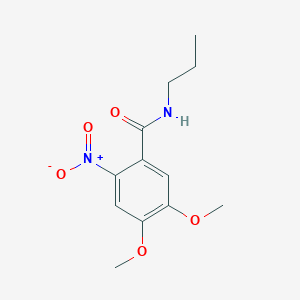
N,N-diethyl-2-(4-ethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-diethyl-2-(4-ethylphenoxy)acetamide” is likely to be an organic compound, based on its nomenclature. It seems to be an acetamide derivative, which means it contains a functional group consisting of an acyl group (RCO-) attached to nitrogen .
Synthesis Analysis
While specific synthesis methods for “N,N-diethyl-2-(4-ethylphenoxy)acetamide” are not available, acetamide compounds are generally prepared commercially by the reaction of amines with acetic anhydride or acetic acid .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
N,N-diethyl-2-(4-ethylphenoxy)acetamide: is a valuable compound in medicinal chemistry for the design and synthesis of new pharmaceutical compounds. Its structure allows for modifications that can lead to the discovery of novel therapeutic agents. The compound’s versatility in forming derivatives makes it a cornerstone in drug development, particularly in the creation of molecules with potential anti-inflammatory, analgesic, or antipyretic effects .
Synthesis of Bioactive Molecules
This compound serves as a precursor in the synthesis of bioactive molecules. Its phenoxy acetamide group is a functional moiety in various bioactive compounds, including chalcones, indoles, and quinolines, which are known for their diverse pharmacological activities .
Repellent Formulations
In the field of public health, derivatives of phenoxy acetamide, like N,N-diethyl-2-(4-ethylphenoxy)acetamide , have been investigated for their repellent properties against insects such as Aedes aegypti, the primary vector for dengue fever and Zika virus .
Prodrug Development
The compound’s structure is conducive to the development of prodrugs. By attaching specific trigger motifs, such as dipeptides or glycosides, the compound can be engineered to release active pharmaceutical ingredients in a controlled manner, enhancing the efficacy and safety profile of drugs .
Chemical Library Construction
Enamine_000058: can be used to build extensive chemical libraries for high-throughput screening. Its structural diversity and reactivity make it an excellent candidate for creating large compound libraries that can be screened for various biological activities .
Material Science
The compound’s unique properties can be exploited in material science, particularly in the development of smart materials that respond to environmental stimuli. Its molecular structure could be incorporated into polymers or coatings that change properties in response to specific triggers .
Organic Synthesis
In organic chemistry, N,N-diethyl-2-(4-ethylphenoxy)acetamide is used as an intermediate in various synthetic pathways. It can undergo transformations such as alkylation, acylation, and cyclization, which are fundamental reactions in the synthesis of complex organic molecules .
Computational Chemistry
Lastly, computational chemistry applications benefit from the study of Enamine_000058 . Its molecular interactions and physicochemical properties can be modeled and predicted, aiding in the understanding of drug-receptor interactions and the optimization of pharmacokinetic and pharmacodynamic profiles .
Mécanisme D'action
Propriétés
IUPAC Name |
N,N-diethyl-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-12-7-9-13(10-8-12)17-11-14(16)15(5-2)6-3/h7-10H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWLKYXDUZZRGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-chloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B5195836.png)

![1-[7-(4-bromophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl]ethanone](/img/structure/B5195846.png)
![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl phenylcarbamate](/img/structure/B5195865.png)

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-isopropyl-4-piperidinamine](/img/structure/B5195874.png)
![2-chloro-4-{5-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5195880.png)
![N-(4-fluorobenzyl)-3-{1-[(2,2,2-trifluoroethyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5195881.png)
![6-(cyclopentylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide](/img/structure/B5195882.png)
![1-[3-(2-isopropyl-5-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5195891.png)
![2-[(4-iodobenzyl)thio]-5-(4-methoxybenzyl)-1,3,4-oxadiazole](/img/structure/B5195898.png)

![1-[(4-tert-butylcyclohexyl)oxy]-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B5195933.png)